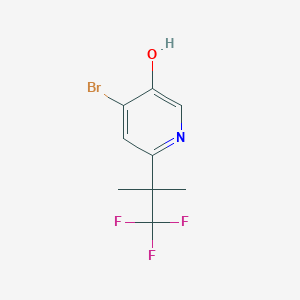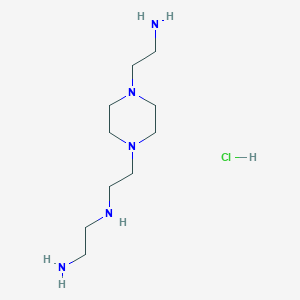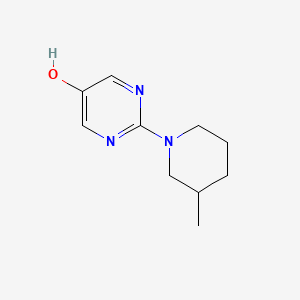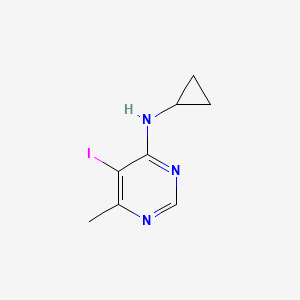
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol typically involves multiple steps. One common method starts with the bromination of a suitable pyridine precursor. The trifluoromethyl group can be introduced using a trifluoromethylating agent under controlled conditions. The hydroxyl group is then introduced through a hydroxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridines.
科学的研究の応用
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but lacks the hydroxyl group.
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but lacks the hydroxyl group.
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The presence of the hydroxyl group at the 3rd position in 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol distinguishes it from its analogs. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
特性
分子式 |
C9H9BrF3NO |
|---|---|
分子量 |
284.07 g/mol |
IUPAC名 |
4-bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,9(11,12)13)7-3-5(10)6(15)4-14-7/h3-4,15H,1-2H3 |
InChIキー |
PZDDTJFLOMGTLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(C(=C1)Br)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)


![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)


